molecular formula C12H12N2O3 B1334136 Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate CAS No. 391248-21-8

Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate

Cat. No. B1334136
M. Wt: 232.23 g/mol
InChI Key: YQVSEWFNEJKQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. These compounds are of significant interest due to their diverse range of biological activities and their use as intermediates in the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. For instance, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for synthesizing substituted oxazoles, as demonstrated by the regiocontrolled halogenation and palladium-catalyzed coupling reactions . Similarly, the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which share a structural similarity with oxazole derivatives, has been reported. These compounds were synthesized and tested for their antitumor activity, indicating the potential of such synthetic routes for creating bioactive molecules .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be elucidated using various analytical techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of an intramolecular N–H…O hydrogen bond . Although this compound is not an oxazole, the methodology used for structural analysis is applicable to ethyl 2-(4-aminophenyl)oxazole-4-carboxylate.

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives showcases the reactivity of related compounds, where interactions with different arylidinemalononitrile derivatives lead to the formation of new compounds . These reactions highlight the potential transformations that ethyl 2-(4-aminophenyl)oxazole-4-carboxylate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be characterized by various techniques. For instance, the crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, and the molecules were found to associate via hydrogen-bonded dimers . Although this is a thiazole derivative, it provides insight into the potential hydrogen bonding and molecular interactions that could be expected from oxazole derivatives. Additionally, the crystal structure of ethyl 2-amino-oxazole-5-carboxylate revealed planar sheets connected by intermolecular hydrogen bonding, suggesting that similar oxazole compounds may exhibit comparable structural features .

Scientific Research Applications

Synthesis and Chemical Modification

Ethyl oxazole-4-carboxylate, a derivative similar to Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate, is used in various chemical synthesis processes. For instance, it can be alkenylated, benzylated, and alkylated using palladium-catalyzed reactions, demonstrating its versatility in creating diverse molecular structures (Verrier et al., 2009). Additionally, a method has been developed to synthesize chiral 2-aminoalkyloxazole-4-carboxylates from similar compounds, indicating its importance in creating stereochemically complex molecules (Cox et al., 2003).

Applications in Medicinal Chemistry

In the field of medicinal chemistry, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which contain a structure similar to Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate, have been explored for their antimicrobial, antilipase, and antiurease activities. This demonstrates the compound's potential in developing new therapeutic agents (Başoğlu et al., 2013).

Novel Synthesis Methodologies

The compound has also been a focus in the development of new synthetic methodologies. For instance, a strategy for synthesizing various substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate, a similar compound, has been developed. This methodology demonstrates the compound's role in facilitating the synthesis of complex organic molecules (Hodgetts & Kershaw, 2002).

Expanding Chemical Space

Ethyl oxazole-4-carboxylates are crucial in expanding the chemical space of various organic compounds. For example, new sp3-enriched 4,5-disubstituted oxazoles have been synthesized using ethyl oxazole-4-carboxylates as key intermediates. This highlights the compound's utility in generating novel chemical entities for various applications (Slobodyanyuk et al., 2019).

Safety And Hazards

The safety information available indicates that Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate is an irritant . The hazard statements indicate that it is harmful if swallowed (H302) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: calling a poison center or doctor if feeling unwell (P301+P312) .

properties

IUPAC Name

ethyl 2-(4-aminophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVSEWFNEJKQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374488
Record name Ethyl 2-(4-aminophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate

CAS RN

391248-21-8
Record name Ethyl 2-(4-aminophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 391248-21-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate
Reactant of Route 2
Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate
Reactant of Route 5
Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate

Citations

For This Compound
2
Citations
ME Liosi, SG Krimmer, AS Newton… - Journal of medicinal …, 2020 - ACS Publications
Janus kinases (JAKs) are non-receptor tyrosine kinases that are essential components of the JAK-STAT signaling pathway. Associated aberrant signaling is responsible for many forms …
Number of citations: 18 pubs.acs.org
A Armstrong, DPG Emmerson, HJ Milner… - The Journal of …, 2014 - ACS Publications
The scope of the NCS-mediated amination/[2,3]-sigmatropic rearrangement of enantioenriched allylic selenides has been expanded to provide access to three new product classes. …
Number of citations: 13 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.